molecular formula C3H4BrN3O B169255 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide CAS No. 116932-78-6

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide

Cat. No.: B169255
CAS No.: 116932-78-6
M. Wt: 177.99 g/mol
InChI Key: ZYGSCBJPIWBNKF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide (CAS 116932-78-6) is a chemical compound offered with a certified purity of 95% . It serves as a valuable and specialized triazole derivative for research and development applications. Triazole scaffolds, including 1,2,3-triazoles, are of significant interest in medicinal and pharmaceutical chemistry due to their unique properties such as rigidity, stability, and hydrogen-bonding capabilities, which are beneficial for designing biologically active compounds . This brominated triazole oxide variant is particularly useful as a synthetic intermediate or building block in organic synthesis, including the exploration of green chemistry pathways such as mechanochemistry and sonochemistry . Researchers can utilize this compound to develop new synthetic methodologies or to incorporate the 1,2,3-triazole moiety into more complex molecular architectures. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-3-oxidotriazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-6-2-3(4)7(8)5-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGSCBJPIWBNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C([N+](=N1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553534
Record name 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116932-78-6
Record name 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Strategies for the Construction of 1,2,3-Triazole N-Oxide Ring Systems

The construction of the 1,2,3-triazole N-oxide ring is a critical step and can be achieved through both metal-catalyzed and metal-free approaches. The choice of method often depends on the desired substitution pattern and regioselectivity.

Metal-catalyzed reactions are frequently employed for the synthesis of 1,2,3-triazole derivatives, including their N-oxides. nih.govnih.gov Copper and palladium are common catalysts in these transformations. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govfrontiersin.org While direct synthesis of N-oxides via this method is less common, subsequent oxidation of the triazole ring can be performed.

Transition metal-catalyzed cross-coupling reactions can also be utilized to functionalize pre-existing triazole rings, which can then be oxidized to the corresponding N-oxides. ehu.es Palladium and copper catalysts have been used for the direct arylation of 1H-1,2,3-triazole N-oxides. ehu.es The presence of the N-oxide group has been shown to be crucial for the success of these reactions, as the unoxidized triazoles show significantly lower conversion rates. ehu.es

CatalystReactantsProduct TypeReference
Palladium/CopperTrimethylsilyl azide, terminal alkynes1,2,3-triazoles frontiersin.org
Copper(I)Azides, terminal alkynes1,4-disubstituted 1,2,3-triazoles nih.gov
Ruthenium(II)Azides, terminal alkynes1,5-disubstituted 1,2,3-triazoles nih.gov
Palladium1H-1,2,3-triazole N-oxides, aryl halidesC-H arylated 1,2,3-triazole N-oxides ehu.es
Copper1H-1,2,3-triazole N-oxides, aryl iodidesC-H arylated 1,2,3-triazole N-oxides ehu.es

Metal-free methods provide an alternative route to 1,2,3-triazole N-oxides, avoiding potential metal contamination of the final products. rsc.orgnih.gov A notable metal-free approach involves the use of tert-butyl nitrite (B80452) (t-BuONO) as a source of nitric oxide (NO). rsc.orgnih.govrsc.orgnih.govresearchgate.net This method allows for the synthesis of various 1,2,3-triazole N-oxide derivatives under mild conditions. rsc.orgnih.gov

In a typical reaction, phenylhydrazine (B124118) hydrochloride and 3-aminocrotononitrile (B73559) can be reacted with tert-butyl nitrite in a mixture of ethanol (B145695) and water to yield 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide. rsc.orgnih.gov The proposed mechanism involves the formation of a radical intermediate that combines with the NO radical, followed by cyclization to form the triazole N-oxide ring. rsc.org This strategy has been shown to be effective for a range of substrates. rsc.orgnih.gov

ReagentStarting MaterialsProductReference
tert-butyl nitritePhenylhydrazine hydrochloride, 3-aminocrotononitrile5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide rsc.orgnih.gov

Regioselectivity is a key consideration in the synthesis of substituted 1,2,3-triazoles and their N-oxides, as different isomers can exhibit distinct properties and reactivity. nih.govacs.org The substitution pattern on the triazole ring is influenced by both electronic and steric factors of the reactants and the reaction conditions. nih.gov

In the formation of 1,2,3-triazoles from azides and alkynes, the use of a copper(I) catalyst typically leads to the 1,4-disubstituted isomer, while a ruthenium(II) catalyst favors the formation of the 1,5-disubstituted product. nih.gov Metal-free thermal cycloadditions often result in a mixture of regioisomers. wikipedia.org

For the N-oxidation of pre-formed triazoles, the position of the N-oxide can be influenced by the substituents on the triazole ring. ehu.es The synthesis of N2-substituted 1,2,3-triazoles is often more challenging than their N1-substituted counterparts. However, certain strategies, such as the alkylation of 4,5-dibromo-1,2,3-triazoles, can direct the reaction to the N2 position. scielo.br

Halogenation and Alkylation Procedures for 1,2,3-Triazole Skeletons

Once the 1,2,3-triazole N-oxide ring is formed, further functionalization, such as bromination and methylation, is required to obtain the target compound.

The introduction of a bromine atom at a specific position on the triazole ring is a crucial step. While direct bromination of 1-methyl-1H-1,2,3-triazole N-oxide is one possible route, a more common strategy involves the bromination of a suitable precursor followed by N-oxidation or construction of the N-oxide ring.

A known method for the synthesis of 1-substituted-4-bromo-1H-1,2,3-triazoles involves the reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazole with a Grignard reagent like isopropylmagnesium chloride. google.com This allows for the selective removal of one bromine atom. For example, 1-methyl-4,5-dibromo-1H-1,2,3-triazole can be converted to 1-methyl-4-bromo-1H-1,2,3-triazole in high yield. google.com

N-bromosuccinimide (NBS) is a common and effective reagent for the bromination of various heterocyclic compounds. While specific examples of the direct bromination of 1-methyl-1H-1,2,3-triazole N-oxide using NBS are not detailed in the provided search results, it is a plausible method given its wide application in the regioselective bromination of aromatic and heterocyclic systems. The regioselectivity of such a reaction would be influenced by the electronic properties of the triazole N-oxide ring.

The methyl group on the nitrogen atom of the triazole ring can be introduced at various stages of the synthesis. One approach is to start with a methyl-substituted precursor, such as methylazide, in a cycloaddition reaction. nih.gov Alternatively, the methylation of an NH-triazole can be performed.

The alkylation of NH-triazoles can lead to a mixture of N1 and N2 substituted products. nih.govscielo.br The regioselectivity of this reaction depends on the alkylating agent, the base used, and the substituents already present on the triazole ring. nih.gov For instance, the reaction of 5-aryl-4-trifluoroacetyltriazoles with methyl iodide in the presence of sodium carbonate in DMF has been shown to preferentially yield the N2-methylated product. nih.gov

Oxidation Strategies for 4-Bromo-1-methyl-1H-1,2,3-triazole to its 3-oxide Form

The conversion of a pre-formed 4-Bromo-1-methyl-1H-1,2,3-triazole to its corresponding N-oxide is a key strategy. This involves the direct introduction of an oxygen atom onto one of the ring nitrogen atoms. The precursor, 4-Bromo-1-methyl-1H-1,2,3-triazole, can be synthesized from 1-methyl-4,5-dibromo-1H-1,2,3-triazole via a Grignard reaction, achieving a 90% yield. google.com

Direct N-oxidation of N-heterocycles is a fundamental transformation in organic chemistry. For 1,2,3-triazoles, this typically involves treating the neutral triazole with a potent oxidizing agent. Common reagents for this purpose include peroxy acids, such as peroxytrifluoroacetic acid, or other oxidation systems like sodium perborate (B1237305) in acetic acid. ehu.es

Historically, the direct oxidation of 1,2,3-triazoles was often characterized by long reaction times, sometimes lasting several days, and resulting in modest yields. ehu.es While more recent procedures have been reported to achieve this transformation in shorter times with excellent yields, the reproducibility of these methods has been questioned. ehu.es

The oxidation of substituted triazoles must also consider the chemoselectivity, as other functional groups within the molecule can be susceptible to oxidation. For instance, the oxidation of a 5-iodotriazole with a sodium perborate/acetic acid system has been noted to potentially form hypervalent iodine compounds rather than the desired N-oxide. ehu.es Similarly, substrates containing tertiary amine groups may undergo decomposition through Cope-type elimination of the intermediate tertiary amine N-oxides. ehu.es In the case of 4-Bromo-1-methyl-1H-1,2,3-triazole, the choice of oxidant and reaction conditions must be carefully selected to favor N-oxidation without affecting the bromo substituent or the methyl group.

Table 1: Common Reagents for Direct N-Oxidation of Heterocycles

Oxidizing Agent/System Typical Application Potential Issues/Limitations Reference
Peroxytrifluoroacetic acid General N-oxidation of N-heterocycles Strong oxidant, potential for side reactions (e.g., oxidative O-dearylation). ehu.es

Indirect methodologies offer alternative pathways to 1,2,3-triazole N-oxides, often by constructing the N-oxidized ring from acyclic or different heterocyclic precursors. These routes can bypass the challenges of direct oxidation, such as low yields or lack of chemoselectivity.

One notable indirect method involves the rearrangement of furoxan precursors. A general method has been developed for the synthesis of 1,2,3-triazole 1-oxides from 4-aminofuroxans. researchgate.net The proposed mechanism suggests that a primary amine attacks the nitrogen atom of the N-oxide entity in the furoxan ring. This is followed by the opening of the furoxan ring and a subsequent dehydrative cyclization to form the 1,2,3-triazole 1-oxide ring. researchgate.net This strategy was successfully used to create various 2-alkyl-4-alkylamino-5-nitro-1,2,3-triazole 1-oxides from 3,4-dinitrofuroxan. researchgate.net

Another powerful indirect approach involves building the triazole N-oxide ring from acyclic starting materials. A metal-free method has been demonstrated for synthesizing 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (t-BuONO) as a nitric oxide source. nih.govrsc.org In this strategy, readily available starting materials like phenylhydrazine hydrochloride and 3-aminocrotononitrile are reacted in the presence of t-BuONO to construct the target heterocyclic core, yielding 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide derivatives in good yields. nih.gov

Functional group interconversion on a pre-existing 1,2,3-triazole N-oxide core also represents a viable indirect pathway. This allows for the synthesis of derivatives that may be difficult to obtain through direct oxidation of the correspondingly substituted triazole. For example, an aminoalkyl triazole N-oxide was synthesized by first activating the hydroxyl group of a hydroxyalkyl triazole N-oxide as a mesylate. This was followed by a nucleophilic substitution with an amine, demonstrating a non-oxidative route to the final product. ehu.es This principle could theoretically be applied to a precursor N-oxide to introduce the bromo substituent at the C4 position via a suitable chemical transformation.

Table 2: Selected Indirect Synthetic Routes to 1,2,3-Triazole N-Oxides

Synthetic Strategy Precursors Transformation Type Resulting Product Type Reference
Furoxan Rearrangement 4-Alkylamino-3-nitrofuroxans and primary amines Ring-opening and dehydrative cyclization 2-Alkyl-4-alkylamino-5-nitro-1,2,3-triazole 1-oxides researchgate.net
Cyclization from Acyclic Precursors Phenylhydrazine hydrochloride, 3-aminocrotononitrile, t-BuONO Oxidative cyclization 5-Cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxides nih.govrsc.org

Reactivity and Transformational Chemistry of 4 Bromo 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C4 position of 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups onto the triazole ring. The electron-withdrawing nature of the triazole ring, further enhanced by the N-oxide functionality, facilitates the displacement of the bromide ion by a range of nucleophiles.

Common nucleophiles employed in these reactions include alkoxides, phenolates, and amines. For instance, reaction with sodium methoxide or phenoxide can introduce methoxy or phenoxy groups, respectively. Subsequent hydrolysis of the resulting ether can yield the corresponding 4-hydroxy derivative. The presence of an electron-withdrawing group at the C5 position can further activate the C4 position towards nucleophilic attack researchgate.net.

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent. The choice of base and solvent can be crucial for achieving high yields and selectivity.

Functionalization Reactions of the 1,2,3-Triazole N-Oxide Ring

Beyond substitution at the bromine center, the 1,2,3-triazole N-oxide ring itself is amenable to various functionalization reactions, enabling the synthesis of more complex and polysubstituted triazole derivatives.

C-H Functionalization Strategies (e.g., C-5 arylation)

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto heterocyclic rings. In the context of 1,2,3-triazole N-oxides, the N-oxide group can activate the adjacent C5-H bond, facilitating its participation in cross-coupling reactions ehu.es. Palladium-catalyzed direct arylation reactions have been successfully employed to introduce aryl groups at the C5 position of N-aryl-1,2,3-triazoles nih.gov.

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a suitable ligand, and a base. The N-oxide is believed to play a crucial role in the C-H activation step, proceeding through a concerted metalation-deprotonation (CMD) pathway nih.gov. This methodology has been shown to be applicable to 1,4-disubstituted 1,2,3-triazoles as well, leading to the formation of 1,4,5-trisubstituted derivatives nih.gov.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
N-aryl 1,2,3-triazoleAryl halidePd(OAc)₂Cs₂CO₃DMFC-5 arylated N-aryl 1,2,3-triazole66-84
1,4-disubstituted 1,2,3-triazoleAryl halidePd(OAc)₂Cs₂CO₃DMF1,4,5-trisubstituted 1,2,3-triazole81-86

Electrophilic Aromatic Substitution Analogues on N-Oxide Systems

While classic electrophilic aromatic substitution is not typical for the electron-deficient 1,2,3-triazole ring, the N-oxide functionality can modulate the electronic properties of the ring, allowing for reactions that are analogous to electrophilic substitution. The increased electron density at certain positions of the ring, due to the N-oxide group, can make it more susceptible to attack by specific electrophiles under appropriate conditions. Further research is needed to fully explore the scope of these transformations for this compound.

Cycloaddition Reactions Involving the Triazole N-Oxide Core

The 1,2,3-triazole N-oxide core can participate in cycloaddition reactions, acting as a 1,3-dipole. This reactivity provides a powerful method for the construction of more complex fused heterocyclic systems. These reactions, often referred to as 1,3-dipolar cycloadditions, involve the reaction of the N-oxide with a dipolarophile, such as an alkyne or an alkene researchgate.net.

The initial cycloadduct is often a five-membered ring, which can then undergo further transformations, such as cycloreversion or rearrangement, driven by the re-aromatization of the triazole ring researchgate.net. The regioselectivity of these cycloadditions can be influenced by the nature of the substituents on both the triazole N-oxide and the dipolarophile acs.orgwikipedia.orgnih.govorganic-chemistry.org. Metal catalysts, such as copper and ruthenium, can also be employed to control the regioselectivity of the cycloaddition wikipedia.org.

Triazole DerivativeDipolarophileConditionsProduct
1,2,3-Triazole N-oxideAlkyneThermal or Metal-catalyzedFused heterocyclic system
1,2,3-Triazole N-oxideAlkeneThermal or Metal-catalyzedFused heterocyclic system

Reductive and Oxidative Transformations of the Compound

The N-oxide functionality and the bromine atom in this compound can undergo both reductive and oxidative transformations.

Reduction of the N-oxide group can be achieved using various reducing agents, such as PCl₃ or catalytic hydrogenation. This deoxygenation reaction yields the corresponding 1-methyl-4-bromo-1H-1,2,3-triazole.

The bromine atom can also be removed reductively. For example, hydrogenation of 2-substituted 4-bromo-1,2,3-triazoles can lead to the formation of 2,4-disubstituted triazoles nih.gov.

Oxidative reactions of the triazole ring are less common due to its inherent stability. However, under specific conditions, oxidative coupling reactions can occur. For example, the combination of an azide-chalcone oxidative cycloaddition followed by post-triazole arylation has been used to synthesize diverse triazole derivatives nih.govfrontiersin.org.

Rearrangement Reactions and Ring Transformations (e.g., into other nitrogen heterocyclic systems)

Under certain conditions, 1,2,3-triazoles and their N-oxides can undergo rearrangement reactions, leading to the formation of other heterocyclic systems. One notable example is the Dimroth rearrangement, which involves the translocation of two heteroatoms within a heterocyclic ring through a ring-opening and ring-closing process rsc.org. This rearrangement has been utilized to synthesize various nitrogen-rich heterocyclic compounds rsc.org.

Flash vacuum pyrolysis of 1,2,3-triazoles at high temperatures (around 500 °C) can lead to the loss of molecular nitrogen (N₂) and the formation of a three-membered aziridine ring wikipedia.org. While specific examples involving this compound are not extensively documented, the potential for such ring transformations exists and could be a subject of further investigation.

Advanced Spectroscopic Characterization and Elucidation of 4 Bromo 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide, ¹H, ¹³C, and ¹⁵N NMR would provide definitive information on its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two main signals. The N-methyl group (N-CH₃) protons would likely appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the triazole N-oxide ring. This is anticipated to be further downfield compared to the non-oxidized 1-methyl-1,2,3-triazole. The single proton on the triazole ring (C5-H) would also present as a singlet. The presence of the N-oxide group is known to significantly affect the electronic properties and thus the chemical shifts of ring protons in heterocyclic compounds. rsc.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, though less common, offers direct insight into the nitrogen environment. The 1,2,3-triazole ring contains three distinct nitrogen atoms, and the N-oxide at the 3-position would have a characteristic chemical shift. Studies on disubstituted 1,2,3-triazoles have shown that ¹H/¹⁵N gHMBC experiments are powerful tools for unambiguously distinguishing between isomers (1,4-, 1,5-, and 2,4-disubstituted). rsc.org For this compound, each nitrogen (N1, N2, and N3-oxide) would have a unique resonance, providing definitive proof of the structure. Theoretical calculations (GIAO-DFT) have shown good correlation with experimental ¹⁵N NMR data for triazole systems. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-CH₃~4.0 - 4.5~35 - 40Singlet. Shift influenced by the N-oxide ring.
C5-H~8.0 - 8.5-Singlet. Deshielded due to the heterocyclic ring and N-oxide.
C4-Br-~110 - 120Signal would be influenced by the bromine substituent.
C5-~130 - 140Shift influenced by the adjacent N-oxide.

Note: These are estimated values based on general knowledge of similar structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation pathways of a molecule, which aids in its structural confirmation.

Molecular Weight Determination: The monoisotopic mass of this compound (C₃H₄BrN₃O) would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. mdpi.com The presence of bromine would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum.

Fragmentation Analysis: The fragmentation pattern under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would offer structural clues. For 1,2,3-triazole N-oxides, fragmentation is expected to involve the cleavage of the weaker bonds. A common fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂). ufz.de The N-oxide bond is also a potential site for initial fragmentation. The fragmentation of the parent compound, 4-Bromo-1-methyl-1H-1,2,3-triazole, would likely proceed via loss of N₂ and subsequent cleavage of the bromine and methyl groups. The introduction of the N-oxide would alter these pathways, potentially leading to a characteristic loss of an oxygen atom or a nitric oxide (NO) radical.

Table 2: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound

Fragment Formula Predicted m/z Notes
[M]⁺[C₃H₄BrN₃O]⁺192.95/194.95Molecular ion peak showing the bromine isotope pattern.
[M-O]⁺[C₃H₄BrN₃]⁺176.96/178.96Loss of the oxygen atom from the N-oxide.
[M-N₂]⁺[C₃H₄BrO]⁺149.95/151.95Loss of a nitrogen molecule, a common triazole fragmentation.
[M-NO]⁺[C₃H₄BrN₂]⁺162.96/164.96Loss of a nitric oxide radical.
[M-Br]⁺[C₃H₄N₃O]⁺114.04Loss of the bromine atom.

Note: m/z values are for the most abundant isotopes and the presence of bromine isotopes (⁷⁹Br/⁸¹Br) will result in double peaks for bromine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the N-O stretching vibration, which is a strong indicator of the N-oxide functionality. In 1,2,3-triazole N-oxides, this band is typically observed in the region of 1250-1350 cm⁻¹. rsc.org Other expected vibrations include C-H stretching of the methyl group and the triazole ring proton, C-N stretching within the triazole ring, and the C-Br stretching vibration, which would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing symmetric vibrations and vibrations of the triazole ring. The triazole ring deformations and breathing modes are often more prominent in the Raman spectrum. researchgate.net The symmetric N-O stretch may also be observable.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)~3100 - 3150~3100 - 3150Medium-Weak
C-H Stretch (Methyl)~2950 - 3000~2950 - 3000Medium
C=N, N=N Stretch (Ring)~1400 - 1600~1400 - 1600Medium-Strong
N-O Stretch~1250 - 1350~1250 - 1350Strong (IR)
C-N Stretch (Ring)~1000 - 1200~1000 - 1200Medium
C-Br Stretch< 700< 700Medium

Note: These are general ranges and the exact frequencies can be influenced by the specific electronic and structural environment of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystal structure for this compound has been reported, analysis of related structures allows for predictions of its solid-state conformation.

The 1,2,3-triazole ring is planar, and this planarity is expected to be maintained in the N-oxide derivative. rsc.orgnih.gov The introduction of the N-oxide at the 3-position would lead to changes in the bond lengths within the triazole ring compared to the non-oxidized analogue. Specifically, the N-O bond length would be a key parameter, and the adjacent N-N and C-N bonds would also be affected. Intermolecular interactions in the crystal lattice would likely be governed by dipole-dipole interactions due to the polar N-oxide group and potential halogen bonding involving the bromine atom.

Table 4: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or similarCommon centrosymmetric space groups.
N-O Bond Length~1.25 - 1.30 ÅTypical for heterocyclic N-oxides.
C-Br Bond Length~1.85 - 1.90 ÅStandard for C(sp²)-Br bonds.
Intermolecular InteractionsDipole-dipole, Halogen bondingPresence of polar N-O group and bromine atom.

Note: These are predictions and the actual crystal structure would need to be determined experimentally.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In the absence of experimental data, theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties. rsc.orgnih.gov

NMR Predictions: DFT calculations using methods like GIAO (Gauge-Including Atomic Orbital) can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data for related compounds helps in validating the computational method and provides confidence in the predictions for the target molecule.

Vibrational Spectra Predictions: DFT calculations can also compute the vibrational frequencies and intensities for both IR and Raman spectra. acs.org These theoretical spectra can be used to assign the observed experimental bands to specific molecular vibrations. For 1,2,3-triazole N-oxides, DFT can help in definitively identifying the N-O stretching mode and other ring vibrations. rsc.org

Electronic Structure and Reactivity: Beyond spectroscopy, DFT provides insights into the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.orgnih.gov This information is crucial for understanding the molecule's reactivity and its potential applications. For instance, the introduction of the N-oxide group significantly alters the electronic landscape of the triazole ring, which can be quantified through computational studies. rsc.org

By combining the predicted spectroscopic data from these advanced computational methods with the established knowledge of similar compounds, a robust and detailed characterization of this compound can be achieved, paving the way for its synthesis and experimental verification.

Computational and Theoretical Investigations of 4 Bromo 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. For 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide, DFT calculations would be instrumental in elucidating its electronic and structural characteristics. Such calculations typically involve methods like B3LYP combined with a suitable basis set (e.g., 6-311G++(d,p)) to solve the Schrödinger equation approximately. acs.org

The electronic landscape of a molecule dictates its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. irjweb.com A larger gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov For this compound, the electron-withdrawing nature of the bromine atom and the N-oxide moiety is expected to lower the energy of both the HOMO and LUMO compared to the parent 1-methyl-1,2,3-triazole. The N-oxide group, in particular, significantly influences the electronic distribution. nih.gov Computational studies on analogous energetic triazole N-oxides have shown HOMO-LUMO gaps in the range of 3.3 to 4.62 eV, suggesting considerable stability. nih.govresearchgate.net The HOMO would likely be distributed over the triazole ring and the bromine atom, while the LUMO would be concentrated on the N-oxide bond and the C4-C5 region of the triazole ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, indicating regions prone to electrophilic and nucleophilic attack. nih.gov For this molecule, the most negative potential (red/yellow regions) is anticipated to be localized on the oxygen atom of the N-oxide group, making it a primary site for electrophilic attack and hydrogen bonding. nih.govresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and, to a lesser extent, near the C5-H bond, indicating susceptibility to nucleophilic attack. researchgate.net The bromine atom would introduce a region of slight positive potential (a σ-hole) along the C-Br bond axis, which can participate in halogen bonding.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data Based on Analogous Systems)
PropertyPredicted ValueSignificance
HOMO Energy~ -7.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 5.7 eVRelates to kinetic stability and chemical reactivity.
Dipole Moment~ 5-6 DebyeIndicates high polarity due to the N-oxide group.

Geometrical optimization calculations aim to find the lowest energy structure of a molecule. acs.org For this compound, DFT methods would be used to determine bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation. nih.gov The 1,2,3-triazole ring is planar, and it is expected to remain so in the N-oxide derivative. mdpi.com The introduction of the N-oxide bond and the bromine atom will, however, cause slight distortions in the ring geometry compared to the unsubstituted 1,2,3-triazole. The C-Br bond length is expected to be in the typical range for a bromine atom attached to an sp2-hybridized carbon (~1.85 Å). The N-O bond length in azole N-oxides is a key parameter, typically around 1.27-1.29 Å. researchgate.net

Conformational analysis for this molecule would primarily focus on the orientation of the methyl group. However, due to the low barrier to rotation around the N-CH₃ single bond, it is not expected to have distinct, stable conformers at room temperature. The optimized geometry would confirm the planarity of the heterocyclic ring and establish the precise spatial arrangement of the substituents. researchgate.net

Table 2: Predicted Geometrical Parameters for this compound (Illustrative Data Based on Analogous Systems)
ParameterPredicted Value
N-O Bond Length1.28 Å
C4-Br Bond Length1.86 Å
N1-N2 Bond Length1.35 Å
N2-N3 Bond Length1.30 Å
C4-C5 Bond Angle107°

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be predicted. nih.gov The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. acs.org

Key vibrational modes for this molecule would include:

N-O Stretching: This is a characteristic and strong vibration for N-oxides, typically appearing in the 1200-1300 cm⁻¹ region of the IR spectrum. Its exact position can provide insight into the electronic environment of the N-oxide group.

Triazole Ring Vibrations: Stretching and deformation modes of the C-N, N-N, and C=N bonds within the triazole ring would be observed, generally between 900 cm⁻¹ and 1600 cm⁻¹. rsc.orgacs.org

C-H Vibrations: Stretching and bending modes associated with the methyl group and the C5-H bond. Aromatic C-H stretches typically appear above 3000 cm⁻¹. researchgate.net

C-Br Stretching: This vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Correlating these calculated frequencies with experimental spectra allows for a definitive assignment of the observed absorption bands. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for mapping out reaction pathways, identifying intermediates, and calculating the energies of transition states. For 1,2,3-triazole N-oxides, a key area of study is their enhanced reactivity in C-H functionalization reactions compared to their non-oxidized counterparts. ehu.es

The N-oxide moiety acts as an activating group, increasing the acidity of adjacent C-H protons. ehu.es For this compound, this effect would be most pronounced at the C5 position. Theoretical studies on the palladium-catalyzed direct arylation of 1-methyl-1,2,3-triazole N-oxide have shown that the N-oxide significantly lowers the activation barrier for the concerted metalation-deprotonation (CMD) step. ehu.es The calculated activation barrier for the C-H activation at the C5 position of the N-oxide was found to be significantly lower than that for the unoxidized triazole. ehu.es

A plausible reaction mechanism for a hypothetical C5-H arylation would involve:

Coordination of the palladium catalyst to the triazole N-oxide.

A concerted metalation-deprotonation step to form a palladacycle intermediate. This is the rate-determining step, and its transition state can be located and characterized computationally.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the C-C bond and regenerate the catalyst.

Transition state analysis would provide the activation energy (ΔG‡) for each step, offering a quantitative understanding of the reaction kinetics and confirming the role of the N-oxide in facilitating the reaction. ehu.esbeilstein-journals.org

Structure-Property Relationship Elucidation in Triazole N-Oxide Systems

The introduction of the N-oxide functionality imparts several key changes to the parent triazole ring:

Altered Reactivity: As discussed, the N-oxide activates the ring for certain reactions, such as C-H functionalization, by modifying the electronic distribution and proton acidity. ehu.esresearchgate.net

Modified Biological Activity: The N-oxide group can serve as a hydrogen bond acceptor and alter the molecule's interaction with biological targets. acs.org

In this compound, the interplay between the electron-donating methyl group, the electron-withdrawing bromine atom, and the strongly polar N-oxide group creates a unique electronic environment that dictates its specific chemical and physical properties.

Ring Strain: Ring strain arises from deviations from ideal bond angles, torsional strain from eclipsing interactions, and transannular strain. mdpi.com Five-membered rings like 1,2,3-triazole possess a moderate amount of inherent ring strain. The introduction of the exocyclic N-oxide double bond character and the resulting electronic redistributions might slightly alter the endocyclic bond angles and thus modify the ring strain. However, significant increases in ring strain are not generally expected for the N-oxidation of five-membered aromatic heterocycles compared to the formation of small, saturated rings like epoxides or aziridines. The planarity of the ring is largely maintained, which minimizes additional angle and torsional strain. mdpi.com

Influence of Halogenation and Methylation on Electronic Properties

A comprehensive review of available scientific literature reveals a notable gap in the specific computational and theoretical investigation of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of heterocyclic compounds, specific studies detailing the electronic influence of concurrent bromination and methylation in the 1,2,3-triazole 3-oxide system are not readily found in the public domain.

Similarly, the methyl group at the N1 position is known to be an electron-donating group through an inductive effect. This donation of electron density to the triazole ring would be expected to raise the energy levels of the molecular orbitals. The interplay of the electron-withdrawing nature of the bromo group and the electron-donating nature of the methyl group, combined with the inherent electronic structure of the 1,2,3-triazole 3-oxide ring, would create a unique electronic environment.

To provide a quantitative analysis and detailed research findings as requested, it would be necessary to perform DFT calculations on this compound and its parent compounds, namely 1-methyl-1H-1,2,3-triazole 3-oxide (to isolate the effect of bromination) and 4-Bromo-1H-1,2,3-triazole 3-oxide (to isolate the effect of methylation). Such a study would yield valuable data for comparison, which could be presented in the following illustrative data tables.

Table 1: Calculated Electronic Properties of Substituted 1,2,3-Triazole 3-Oxides (Illustrative)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
1H-1,2,3-triazole 3-oxide Data not available Data not available Data not available Data not available
1-methyl-1H-1,2,3-triazole 3-oxide Data not available Data not available Data not available Data not available
4-Bromo-1H-1,2,3-triazole 3-oxide Data not available Data not available Data not available Data not available

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of Substituted 1,2,3-Triazole 3-Oxides (Illustrative)

Atom 1H-1,2,3-triazole 3-oxide 1-methyl-1H-1,2,3-triazole 3-oxide 4-Bromo-1H-1,2,3-triazole 3-oxide This compound
N1 Data not available Data not available Data not available Data not available
N2 Data not available Data not available Data not available Data not available
N3 Data not available Data not available Data not available Data not available
C4 Data not available Data not available Data not available Data not available
C5 Data not available Data not available Data not available Data not available
O(N3) Data not available Data not available Data not available Data not available
Br(C4) N/A N/A Data not available Data not available

Without access to peer-reviewed computational studies specifically targeting this compound, a detailed and scientifically accurate discussion of the influence of halogenation and methylation on its electronic properties remains speculative. The generation of the requested thorough and informative content necessitates dedicated quantum chemical calculations that are beyond the scope of this literature review.

Advanced Research Applications of 4 Bromo 1 Methyl 1h 1,2,3 Triazole 3 Oxide in Chemical Science

Role as a Chemical Building Block in Organic Synthesis

The presence of a bromine atom and an N-oxide functional group on the 1-methyl-1H-1,2,3-triazole core makes this compound a highly adaptable reagent in the field of organic synthesis. These features allow for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

Synthesis of Complex Organic Molecules

The utility of 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide as a precursor in the synthesis of complex organic molecules is noteworthy. The bromo group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the triazole ring. The N-oxide can act as an internal oxidant or be deoxygenated to the corresponding triazole. It can also influence the regioselectivity of reactions on the triazole ring. These reactions are instrumental in building molecular complexity from a relatively simple starting material.

Reaction TypeReagents and ConditionsPotential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-1-methyl-1H-1,2,3-triazole 3-oxides
Heck CouplingAlkene, Pd catalyst, base4-Vinyl-1-methyl-1H-1,2,3-triazole 3-oxides
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base4-Alkynyl-1-methyl-1H-1,2,3-triazole 3-oxides
DeoxygenationPCl₃ or other reducing agents4-Bromo-1-methyl-1H-1,2,3-triazole

Precursor for Diverse Heterocyclic Systems

This compound serves as a valuable starting material for the synthesis of a variety of fused heterocyclic systems. The reactivity of the bromo substituent allows for annulation reactions where a new ring is fused onto the triazole core. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of triazolo-fused pyridines, pyrimidines, or diazepines. The N-oxide group can facilitate such cyclizations by modifying the electronic properties of the triazole ring or by participating directly in the reaction. A convenient approach toward creating polycyclic frameworks that contain fused 1,2,3-triazoles has been described, involving a copper-catalyzed cycloaddition followed by an intramolecular palladium-catalyzed direct arylation or Heck reaction, which produces the desired products in good to excellent yields nih.gov.

Scaffold for Design in Medicinal Chemistry Research

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds. The introduction of a bromine atom, a methyl group, and an N-oxide functionality in this compound provides a unique scaffold for the design and synthesis of novel drug candidates.

Development of Novel Molecular Architectures

In medicinal chemistry, the development of novel molecular architectures is crucial for identifying new therapeutic agents. The functional handles on this compound allow for the systematic exploration of chemical space around the triazole core. By employing techniques like parallel synthesis, a library of derivatives can be generated where the bromo group is replaced by a diverse set of substituents. This approach enables the rapid generation of new chemical entities for biological screening. For example, 1,5-disubstituted 1,2,3-triazoles are noted to function as biocompatible linkers and biologically active scaffolds nih.gov.

Exploration in Ligand Design for Biological Targets

The design of specific ligands for biological targets is a cornerstone of modern drug discovery. The rigid 1,2,3-triazole ring of this compound can serve as a scaffold to orient substituents in a defined three-dimensional space, facilitating their interaction with the binding sites of proteins. The N-oxide group can also participate in hydrogen bonding interactions with biological targets. The versatility of this compound allows for its incorporation into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. The 1,5-disubstituted 1,2,3-triazole has been explored for its application in creating novel bioactive molecules, including mimics of natural products and inhibitors of protein-protein interactions nih.gov.

Contribution to Materials Science Research

Development of Functional Polymers and Coatings

The 1,2,3-triazole moiety is a valuable component in polymer chemistry, often incorporated through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com Polymers containing 1,2,3-triazole units in their backbone are explored for various functionalities due to the triazole's unique properties. mdpi.com The introduction of a bromo-substituent and an N-oxide group on a 1-methyl-1H-1,2,3-triazole core, as in this compound, would be expected to impart specific properties to polymers and coatings.

Potential Contributions to Polymer Properties:

Thermal Stability: The inherent stability of the triazole ring can enhance the thermal properties of polymers.

Adhesion: The polar N-oxide group and the triazole ring can improve adhesion to various surfaces, a desirable characteristic for coatings. irjrr.com

Flame Retardancy: The presence of bromine and nitrogen can contribute to flame retardant properties.

Dielectric Properties: The high dipole moment of the triazole ring can influence the dielectric properties of the resulting polymers. irjrr.com

Research on polymers incorporating 1,2,3-triazoles has shown their potential as new functional materials. mdpi.com While specific data for polymers derived from this compound is not available, the functional groups suggest it could be a valuable monomer in creating specialty polymers and coatings with enhanced performance characteristics.

Exploration in High Energy Density Materials Research

The field of high energy density materials (HEDMs) is a significant area where 1,2,3-triazole N-oxides are of particular interest. The introduction of an N-oxide group into a heterocyclic compound is a known strategy to improve its energetic properties. mdpi.com The combination of a nitrogen-rich triazole ring with an oxygen-bearing N-oxide function can lead to a favorable oxygen balance and high heat of formation, which are key characteristics of energetic materials. nih.gov

Theoretical studies on substituted 1,2,4-triazole (B32235) N-oxides have demonstrated their potential as HEDMs, exhibiting high densities and excellent detonation properties. mdpi.comnih.gov For instance, the strategy of combining positional isomerized nitro and amino groups with N-oxides on a 1,2,4-triazole skeleton has been proposed as an effective means to develop new energetic materials. mdpi.com

Predicted Energetic Properties:

PropertyExpected Contribution from this compound
Density The bromo-substituent is expected to increase the molecular weight and density.
Heat of Formation The triazole N-oxide core contributes positively to the heat of formation.
Oxygen Balance The N-oxide group provides an oxygen source, improving the oxygen balance.
Detonation Performance The combination of high density and positive heat of formation suggests good detonation velocity and pressure.

While experimental data for this compound is not available, its structure aligns with the molecular design principles for modern energetic compounds. nih.gov

Utilization in Sensor and Catalysis Design

The unique electronic properties of the 1,2,3-triazole ring make it a useful component in the design of chemosensors and catalysts. nih.gov The N-oxide functionality can further enhance these properties by modulating the electron density of the triazole ring and providing an additional coordination site.

In the realm of catalysis, 1,2,3-triazoles can act as ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. The specific substituents on the triazole ring can be tuned to influence the catalytic activity and selectivity.

For sensor applications, the triazole moiety can be part of a larger molecular framework that interacts with specific analytes, leading to a detectable signal. The N-oxide group could potentially enhance the binding affinity and selectivity for certain metal ions or small molecules.

Applications in Coordination Chemistry and Supramolecular Assembly

The 1,2,3-triazole ring is an effective ligand in coordination chemistry due to the presence of three nitrogen atoms that can coordinate to metal centers. irjrr.com This has led to the development of a wide range of metal-triazole complexes with interesting structural and functional properties. The N(3) atom of the 1,2,3-triazole ring can act as a hydrogen bond acceptor, which is a key interaction in supramolecular chemistry. irjrr.com

The introduction of an N-oxide group in this compound provides an additional coordination site, allowing for the formation of more complex and potentially more stable coordination polymers and supramolecular assemblies. The bromo-substituent can also participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry.

Utility in Chemical Sensing and Probing Methodologies (e.g., fluorescence probing)

Chemosensors based on 1,2,3-triazoles are a significant area of research. nih.gov These sensors are designed to detect a variety of analytes, including metal ions and small organic molecules, through changes in their optical or electrochemical properties. nih.gov The 1,2,3-triazole ring can act as a signaling unit or as a linker to connect a recognition unit to a signaling unit.

While there is no specific information on the use of this compound in fluorescence probing, its structure suggests potential in this area. The triazole N-oxide core could be functionalized with fluorophores to create fluorescent probes. The electronic properties of the bromo- and methyl- substituents, as well as the N-oxide group, could be used to modulate the fluorescence properties of the probe upon binding to a target analyte.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of triazole derivatives is no exception. rsc.org Future efforts for synthesizing 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide will likely focus on environmentally benign methods that minimize waste and energy consumption. nih.gov

Key areas of development include:

Green Solvents: Moving away from traditional volatile organic compounds, research will explore the use of water, glycerol, and deep eutectic solvents (DES) for the synthesis of the triazole framework. consensus.app Water, in particular, has been successfully used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often promoted by visible light, which enhances sustainability. consensus.app

Catalyst Innovation: The development of recyclable and metal-free catalytic systems is a major goal. This includes using solid-supported copper catalysts, which can be easily recovered and reused, and exploring metal-free reactions, for instance, using tert-butyl nitrite (B80452) (t-BuONO) as a nitrogen oxide source. nih.govnih.gov Electro-assisted click reactions, which use the electrochemical oxidation of a copper electrode to generate the catalyst in situ, present another promising, low-waste alternative. scielo.br

Energy-Efficient Methods: The use of alternative energy sources such as ultrasound and microwave irradiation can significantly reduce reaction times and energy input compared to conventional heating. nih.gov

Green Chemistry ApproachKey FeaturesPotential Application for Triazole N-Oxide SynthesisReference
Use of Green SolventsEmploying water, glycerol, or Deep Eutectic Solvents (DES) to replace hazardous organic solvents.Reduces environmental impact and can enhance reaction rates and selectivity. consensus.app
Heterogeneous CatalysisUtilizing solid-supported catalysts (e.g., copper on Amberlyst A-21) for easy separation and recycling.Simplifies product purification, reduces catalyst waste, and enables use in continuous flow systems. nih.gov
Metal-Free SynthesisAvoiding metal catalysts, for example, by using reagents like t-BuONO.Eliminates toxic metal contamination in the final product, which is crucial for pharmaceutical applications. nih.gov
Electrochemical SynthesisIn situ generation of Cu(I) catalyst via electrooxidation of a copper electrode.Offers precise control over catalyst concentration, minimizes waste, and improves reaction efficiency. scielo.br
Alternative Energy SourcesApplication of ultrasound or microwave energy to drive reactions.Reduces reaction times and energy consumption compared to conventional thermal methods. nih.gov

Advanced Mechanistic Investigations of N-Oxide Reactivity

A deeper understanding of the reaction mechanisms governing the N-oxide group in this compound is crucial for its strategic application. The N-O bond gives the molecule unique electronic properties, including a high polarity and the ability to act as both an electron donor and acceptor. nih.govnih.gov

Future mechanistic studies will likely focus on:

Redox Properties: The N-oxide moiety can be selectively reduced, a property exploited in hypoxia-activated prodrugs. nih.govnih.gov Investigating the reduction potential of this compound and identifying the resulting reactive species will be essential for potential biomedical applications. nih.gov

Rearrangement Reactions: Amine oxides can undergo thermal rearrangements like the Meisenheimer and Cope reactions, or cleavage via the Polonovski reaction. nih.govwikipedia.org Detailed studies are needed to determine the stability of this compound under various conditions and to explore whether these rearrangements can be harnessed for synthetic purposes.

Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor, which can influence molecular interactions with biological targets. nih.govresearchgate.net X-ray crystallography and NMR spectroscopy will be vital in elucidating these interactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow and automated synthesis represents a significant step towards more efficient, safer, and scalable chemical production. nih.gov For a compound like this compound, these technologies offer considerable advantages.

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly important when handling potentially energetic intermediates. rsc.org This technology allows for the safe on-demand generation and immediate use of reactive species, minimizing the risks associated with their accumulation. rsc.org The synthesis of the 1,2,4-triazole (B32235) ring has already been shown to be highly efficient and selective in a flow system. rsc.org

Automated Synthesis: Automated platforms, such as the ChemSpeed ASW-2000, coupled with solid-phase supported catalysts, enable the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.govresearchgate.net This approach would be invaluable for exploring the structure-activity relationships of derivatives of this compound by systematically varying substituents. An automated synthesis of a 96-member triazole library has been successfully demonstrated with an average yield of 85%. nih.gov

Expansion of Computational Modeling to Predict Novel Properties

Computational chemistry is a powerful tool for predicting the properties of novel molecules, thereby guiding and accelerating experimental research. irjweb.com For this compound, computational modeling can provide insights into a range of properties.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to calculate electronic structures, molecular orbitals (HOMO-LUMO), and electrostatic potentials. irjweb.comrsc.org These calculations help in understanding the molecule's reactivity and stability. For related 1,2,3-triazole N-oxides, DFT has been used to predict energetic properties like heat of formation and detonation performance, identifying promising candidates for high-energy density materials. rsc.orgnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. jocpr.comresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. arabjchem.org

Molecular Docking and Dynamics: These simulations can predict how the molecule might interact with biological targets, such as enzyme active sites. jocpr.comarabjchem.org This is crucial for designing new drugs and understanding their mechanism of action at a molecular level.

Computational MethodPredicted PropertiesRelevance to this compoundReference
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, heat of formation, detonation velocity.Predicts reactivity, stability, and potential as a high-energy material. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Biological activity (e.g., IC50), lipophilicity (logP).Guides the design of derivatives with enhanced biological or physical properties. jocpr.comresearchgate.net
Molecular DockingBinding affinity and mode of interaction with biological macromolecules.Identifies potential protein targets and helps in drug design. arabjchem.org
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, and Toxicity properties.Assesses the drug-likeness of the compound early in the development process. jocpr.com

Exploration of New Application Domains in Interdisciplinary Science

The versatile 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov The addition of the bromo and N-oxide functionalities to this core opens up further possibilities in various scientific fields.

Medicinal Chemistry: Triazole hybrids have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov The N-oxide group can improve solubility and act as a bioreductive trigger, while the bromine atom can participate in halogen bonding, potentially enhancing binding affinity to target proteins. Future research could explore this compound and its derivatives as inhibitors of enzymes like COX-2, aromatase, or various kinases. nih.gov

Materials Science: As demonstrated by computational studies on similar structures, 1,2,3-triazole N-oxides are being investigated as next-generation high-energy density materials (HEDMs). rsc.orgmdpi.com The presence of multiple nitrogen atoms and the oxygen from the N-oxide group can lead to high heats of formation and detonation performance, while potentially maintaining lower sensitivity. nih.gov

Agrochemicals and Corrosion Inhibitors: Triazole derivatives have established applications as fungicides and corrosion inhibitors. nih.gov The specific properties of this compound could be evaluated for these purposes, potentially leading to the development of new, more effective products.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, analogous triazole derivatives are synthesized via refluxing precursors in polar aprotic solvents like DMSO, followed by purification via recrystallization (e.g., water-ethanol mixtures yield light-yellow solids with ~65% efficiency) . Optimization parameters include reaction time (e.g., 18 hours for cyclization), stoichiometry, and acid catalysis (e.g., glacial acetic acid for Schiff base formation in related triazole syntheses) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Peaks corresponding to methyl groups (δ ~2.33 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
  • IR Spectroscopy : Absorbances near 1623 cm⁻¹ (C=N stretching) and 3029 cm⁻¹ (C-H aromatic) are critical for verifying the triazole core .
  • Melting Point : Consistency with literature values (e.g., 72–79°C for related brominated triazoles) ensures purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in dry, ventilated areas away from heat/light; use airtight containers to prevent degradation .
  • Exposure Mitigation : Wear PPE (gloves, goggles), and use fume hoods to avoid inhalation. For spills, neutralize with inert adsorbents and dispose as hazardous waste .
  • Emergency Response : Immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and dihedral planes. For instance, in analogous triazoles, SCXRD revealed a 23.17° dihedral angle between the triazole and aryl rings, clarifying steric interactions . Refinement using riding models for hydrogen atoms (C–H = 0.93–0.96 Å) ensures accurate electron density maps .

Q. What strategies address low yields in bromination or methylation steps during synthesis?

  • Methodological Answer :
  • Bromination Efficiency : Use N-bromosuccinimide (NBS) in DMF or CCl4 under controlled temperatures (0–25°C) to minimize side reactions .
  • Methylation Optimization : Employ methyl iodide or dimethyl sulfate with base catalysts (e.g., K2CO3) in anhydrous solvents (e.g., DMF) to enhance nucleophilic substitution .
  • Yield Monitoring : Track reaction progress via TLC (e.g., hexane:ethyl acetate = 1:1) and optimize quenching conditions (e.g., ice-water precipitation) .

Q. How does the electronic structure of the triazole 3-oxide moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-oxide group increases electron density at the triazole ring, facilitating Suzuki-Miyaura couplings. For example, brominated triazoles react with arylboronic acids under Pd(PPh3)4 catalysis to form biaryl derivatives. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Use microdilution assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging 1–100 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess IC50 values. Ensure controls for solvent interference (e.g., DMSO <1% v/v) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify binding affinity .

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